

# Spectroscopic Profile of 2-Methyl-2-vinyloxirane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-2-vinyloxirane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Methyl-2-vinyloxirane** (CAS No: 1838-94-4). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **2-Methyl-2-vinyloxirane**.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.45	dd	17.3, 10.7	-CH=CH <sub>2</sub>
5.18	dd	17.3, 1.4	-CH=CHH (trans)
4.97	dd	10.7, 1.4	-CH=CHH (cis)
2.70	d	4.6	Oxirane-CHH
2.45	d	4.6	Oxirane-CHH
1.40	s	-CH <sub>3</sub>	

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
140.2	CH=CH <sub>2</sub>
113.8	CH=CH <sub>2</sub>
61.5	Oxirane C-O
53.8	Oxirane CH <sub>2</sub>
21.1	-CH <sub>3</sub>

### Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment
3085	=C-H stretch
2985, 2930	C-H stretch (alkane)
1645	C=C stretch
1415	-CH <sub>2</sub> bend
1260	C-O stretch (epoxide)
990, 920	=C-H bend (out-of-plane)
850	Epoxide ring vibration

## Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
84	M <sup>+</sup> (Molecular Ion)	[C <sub>5</sub> H <sub>8</sub> O] <sup>+</sup>
69	[M - CH <sub>3</sub> ] <sup>+</sup>	
55	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> or [M - CHO] <sup>+</sup>	
43	Base Peak	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [CH <sub>3</sub> CO] <sup>+</sup>
39	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>	
27	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>	

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Methyl-2-vinyloxirane** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>) and transferred to an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, such as a Bruker AM-200, operating at an appropriate frequency. For <sup>1</sup>H NMR, parameters such as the number of scans, acquisition time, and relaxation delay are optimized

to ensure a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, broadband proton decoupling is typically used to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

## Infrared (IR) Spectroscopy

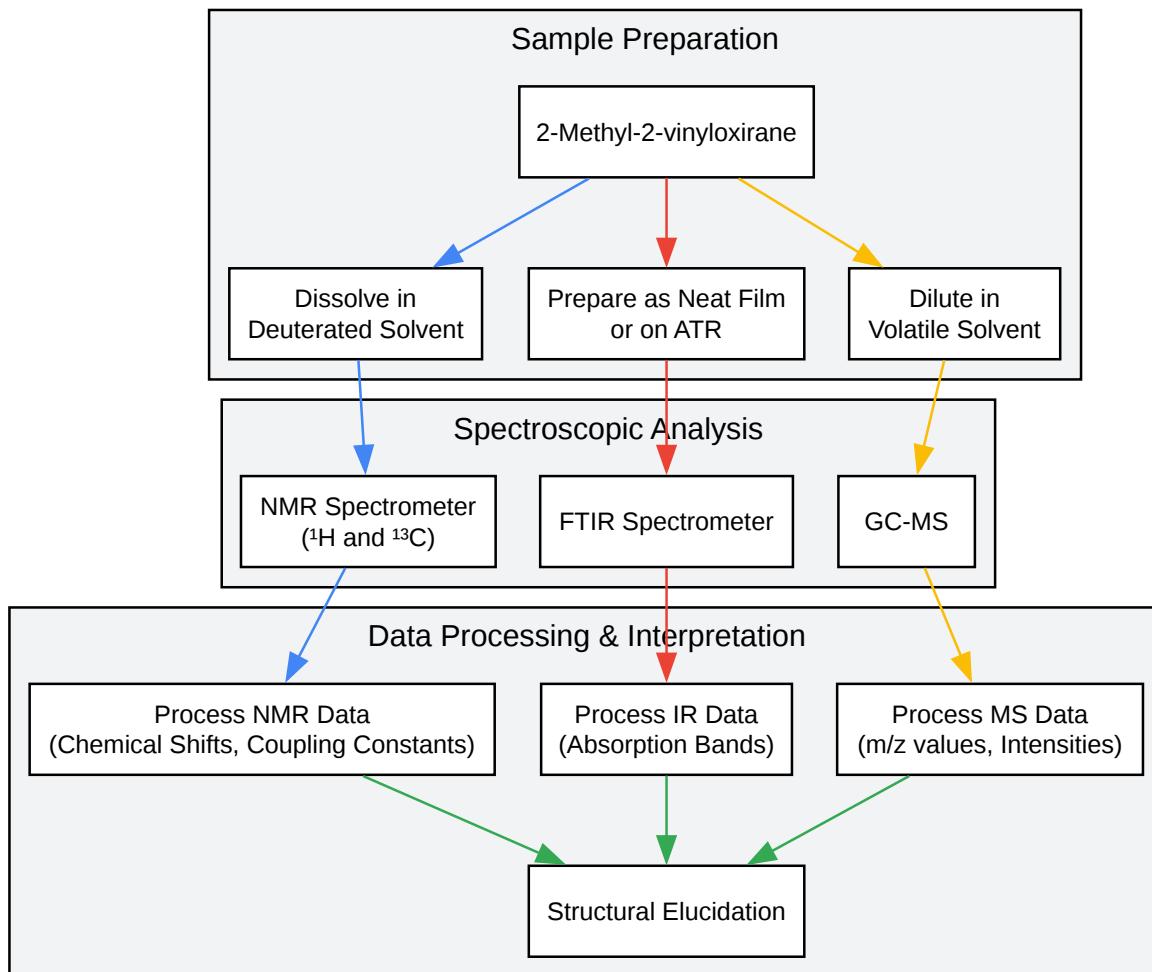
The infrared spectrum of neat **2-Methyl-2-vinyloxirane** is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

## Mass Spectrometry (MS)

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A diluted solution of **2-Methyl-2-vinyloxirane** in a volatile organic solvent is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer, and a mass spectrum is produced, showing the relative abundance of each ion. The NIST Mass Spectrometry Data Center is a common source for reference mass spectra.[\[1\]](#)

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Methyl-2-vinyloxirane**.



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## References

- 1. 2-Methyl-2-vinyloxirane | C5H8O | CID 92166 - PubChem [pubchem.ncbi.nlm.nih.gov]
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